molecular formula C19H29NO3 B14461802 Cyclopentanecarboxylic acid, 1-(p-methoxyphenyl)-, 2-(diethylamino)ethyl ester CAS No. 69352-93-8

Cyclopentanecarboxylic acid, 1-(p-methoxyphenyl)-, 2-(diethylamino)ethyl ester

Cat. No.: B14461802
CAS No.: 69352-93-8
M. Wt: 319.4 g/mol
InChI Key: HLPQETWZWSGYAU-UHFFFAOYSA-N
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Description

Cyclopentanecarboxylic acid, 1-(p-methoxyphenyl)-, 2-(diethylamino)ethyl ester is a complex organic compound known for its unique chemical structure and properties This compound features a cyclopentane ring attached to a carboxylic acid group, a p-methoxyphenyl group, and a 2-(diethylamino)ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentanecarboxylic acid, 1-(p-methoxyphenyl)-, 2-(diethylamino)ethyl ester typically involves multiple steps. One common method includes the esterification of cyclopentanecarboxylic acid with 2-(diethylamino)ethanol in the presence of a strong acid catalyst. The reaction conditions often require refluxing the mixture to achieve the desired ester product.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable processes. These methods often include continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques, such as distillation and chromatography, ensures the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Cyclopentanecarboxylic acid, 1-(p-methoxyphenyl)-, 2-(diethylamino)ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids and ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Cyclopentanecarboxylic acid, 1-(p-methoxyphenyl)-, 2-(diethylamino)ethyl ester has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclopentanecarboxylic acid, 1-(p-methoxyphenyl)-, 2-(diethylamino)ethyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopentanecarboxylic acid, 1-(p-methoxyphenyl)-, 2-(dimethylamino)ethyl ester
  • Cyclopentanecarboxylic acid, 1-(p-methoxyphenyl)-, 2-(methylamino)ethyl ester
  • Cyclopentanecarboxylic acid, 1-(p-methoxyphenyl)-, 2-(ethylamino)ethyl ester

Uniqueness

Cyclopentanecarboxylic acid, 1-(p-methoxyphenyl)-, 2-(diethylamino)ethyl ester is unique due to its specific ester group, which imparts distinct chemical reactivity and potential biological activity. The presence of the p-methoxyphenyl group also contributes to its unique properties, differentiating it from other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

69352-93-8

Molecular Formula

C19H29NO3

Molecular Weight

319.4 g/mol

IUPAC Name

2-(diethylamino)ethyl 1-(4-methoxyphenyl)cyclopentane-1-carboxylate

InChI

InChI=1S/C19H29NO3/c1-4-20(5-2)14-15-23-18(21)19(12-6-7-13-19)16-8-10-17(22-3)11-9-16/h8-11H,4-7,12-15H2,1-3H3

InChI Key

HLPQETWZWSGYAU-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC(=O)C1(CCCC1)C2=CC=C(C=C2)OC

Origin of Product

United States

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